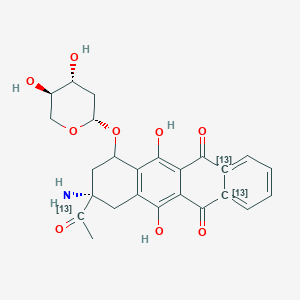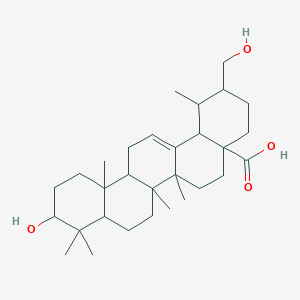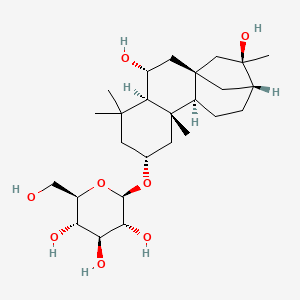
アスクレポシドE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascleposide E is a natural sesquiterpenoid glycoside isolated from the plant Asclepias curassavica. It is known for its unique chemical structure and potential bioactive properties. The compound has a molecular formula of C19H32O8 and a molecular weight of 388.45 g/mol .
科学的研究の応用
Ascleposide E has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical research and quality control.
Biology: Investigated for its bioactive properties, including anticancer and anti-inflammatory effects.
Medicine: Potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Ascleposide E is a sesquiterpene lactone , a subclass of terpenoids, which are known for their wide structural diversity and unique anti-cancerous effects . This article aims to provide a comprehensive overview of the mechanism of action of Ascleposide E.
Target of Action
The primary targets of Ascleposide E are Cyclin D1/Cyclin Dependent Kinase 4 (CDK4)- Cyclin Dependent kinase 6 (CDK6) complex and Eukaryotic Transcription Factor 2 protein (E2F-2) . These proteins play a crucial role in cell division by monitoring the orderly progression of each phase, ensuring accurate completion before advancing to the next stage .
Mode of Action
Ascleposide E interacts with its targets, leading to the inhibition of the Cyclin D1/CDK4-CDK6 complex and E2F-2 . This interaction results in the disruption of the cell cycle, particularly at the G1/S phase .
Biochemical Pathways
The interaction of Ascleposide E with its targets affects the cell cycle, particularly the G1/S phase . This disruption leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . The downstream effects of this interaction include the prevention of errors during cell division .
Pharmacokinetics
The pharmacokinetic properties of Ascleposide E were assessed via pkCSM and ADMET analysis .
Result of Action
The result of Ascleposide E’s action is the inhibition of cell division, particularly at the G1/S phase . This leads to cell cycle arrest, preventing the cell from progressing to the next stage of division . This disruption in the cell cycle can lead to the death of cancer cells .
生化学分析
Biochemical Properties
Ascleposide E plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in cell cycle regulation. It has been observed to interact with Cyclin D1 and Cyclin Dependent Kinase 4 (CDK4), forming hydrogen bonds with residues such as ARG-26, LYS-33, and HIS-68 . These interactions suggest that Ascleposide E may act as an inhibitor of the Cyclin D1/CDK4 complex, thereby influencing cell cycle progression.
Cellular Effects
Ascleposide E exerts notable effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G1/S phase by inhibiting the Cyclin D1/CDK4 complex . This inhibition leads to a decrease in cell proliferation, making Ascleposide E a potential anti-cancer agent. Additionally, Ascleposide E influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of Ascleposide E involves its binding interactions with key biomolecules. Ascleposide E exhibits a high binding affinity with the Cyclin B1/CDK1 complex, forming hydrogen and hydrophobic interactions . This binding results in the inhibition of the Cyclin B1/CDK1 complex, leading to cell cycle arrest at the G2/M phase. Furthermore, Ascleposide E has been shown to induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ascleposide E have been observed to change over time. Studies have shown that Ascleposide E remains stable under controlled conditions, with minimal degradation . Long-term exposure to Ascleposide E in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, including prolonged cell cycle arrest and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Ascleposide E vary with different dosages in animal models. At lower doses, Ascleposide E has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, Ascleposide E may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ascleposide E is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of enzymes such as Na+/K±ATPase, leading to changes in metabolic flux and metabolite levels . These interactions suggest that Ascleposide E may modulate cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Ascleposide E is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to interact with transporters such as PM-ANT1, facilitating its movement across cellular membranes . Additionally, Ascleposide E accumulates in specific tissues, including the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
Ascleposide E exhibits distinct subcellular localization patterns, which influence its activity and function. It has been found to localize in the mitochondria, where it affects mitochondrial function and induces apoptosis . Additionally, Ascleposide E may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: Ascleposide E can be synthesized through the extraction of the roots of Aucklandia lappa Decne. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of Ascleposide E involves large-scale extraction from plant sources followed by purification processes. The roots of Aucklandia lappa Decne are commonly used as the primary source for extraction . The extracted compound is then subjected to quality control measures to ensure high purity and consistency.
化学反応の分析
Types of Reactions: Ascleposide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize Ascleposide E.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents like halogens and alkylating agents to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions include various derivatives of Ascleposide E with modified functional groups, which can exhibit different bioactive properties.
類似化合物との比較
Ascleposide E is unique among sesquiterpenoid glycosides due to its specific chemical structure and bioactive properties. Similar compounds include:
- (+)-1-hydroxypinoresinol-4"-O-methyl ester-4’-beta-D-glucopyranoside
- (+)-1-hydroxypinoresinol-4"-O-beta-D-glucopyranoside
- (+)-1-hydroxypinoresinol-1-O-P-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
- Benzyl-beta-D-glucopyranoside
These compounds share structural similarities with Ascleposide E but differ in their specific functional groups and bioactive properties, highlighting the uniqueness of Ascleposide E.
特性
CAS番号 |
325686-49-5 |
|---|---|
分子式 |
C19H32O8 |
分子量 |
388.457 |
外観 |
Powder |
製品の起源 |
United States |
Q1: How does Ascleposide E interact with its target proteins and what are the potential downstream effects?
A1: Molecular docking studies [[1], [2]] suggest that Ascleposide E can bind to Cyclin B1/CDK1 complex, key regulators of the G2/M phase of the cell cycle. The compound exhibits a binding affinity of -7.1 kcal/mol, indicating a strong interaction. Additionally, it demonstrates potential for inhibiting the Cyclin D1/CDK4-CDK6 complex and E2F-2, which are critical for G1/S phase progression [[2]]. This inhibition arises from hydrogen bond interactions and hydrophobic interactions between Ascleposide E and the target proteins. Disrupting these protein complexes could potentially halt or delay cell cycle progression, particularly in rapidly dividing cancer cells.
Q2: What is known about the isolation and structural characterization of Ascleposide E?
A2: Ascleposide E has been isolated from various plant sources, including the cane of Mallotus milliettii [[3]] and the roots of Saussurea lappa [[4]]. While the provided abstracts don't delve into the detailed spectroscopic data, they confirm the successful isolation and purification of the compound using techniques like silica gel column chromatography, Sephadex LH-20, and reversed-phase RP-18 column chromatography.
Q3: What is the current understanding of Ascleposide E's potential as an anticancer therapeutic based on the available research?
A3: While in vitro and in vivo studies are yet to be conducted, the existing computational research [[1], [2]] highlights Ascleposide E as a promising candidate for anticancer drug development. Its predicted ability to inhibit key cell cycle regulatory proteins, coupled with its favorable drug-likeness properties and ADMET profile, makes it a strong contender for further investigation. Future research should focus on validating these in silico findings through experimental studies to understand its efficacy and safety profile in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





